4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide
Beschreibung
Eigenschaften
IUPAC Name |
4-chloro-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN7O/c1-12-9-16(25-17(29)3-2-8-20)28(26-12)19-15-10-24-27(18(15)22-11-23-19)14-6-4-13(21)5-7-14/h4-7,9-11H,2-3,8H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUSMXCTBNGMME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCCCl)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its structure-activity relationship (SAR).
Chemical Structure and Properties
The molecular formula of 4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide is with a molecular weight of 413.8 g/mol. The presence of chlorine and fluorine substituents suggests potential interactions with biological targets through halogen bonding, which can enhance binding affinity and selectivity.
The primary mechanism of action for compounds in the pyrazolo[3,4-d]pyrimidine class typically involves inhibition of key kinases involved in cancer cell proliferation and survival. Specifically, this compound has been shown to inhibit:
- Epidermal Growth Factor Receptor (EGFR) : Inhibition leads to reduced signaling pathways that promote cell division and survival.
- ErbB2 Kinase : Similar to EGFR, ErbB2 plays a crucial role in breast cancer progression.
In vitro studies have demonstrated that 4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide exhibits an IC50 value significantly lower than traditional chemotherapeutics like Erlotinib, indicating superior potency against these targets .
Anticancer Activity
Recent studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicate that it induces apoptosis through:
- Caspase Activation : Increased levels of active caspase-3 were observed, confirming the induction of programmed cell death.
- Cell Cycle Arrest : The compound caused significant accumulation of cells in the G2/M phase, indicating disruption of normal cell cycle progression .
Table 1: Summary of Biological Activity
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis via caspase activation | |
| Cell Cycle Arrest | Accumulation in G2/M phase | |
| Kinase Inhibition | Inhibits EGFR and ErbB2 |
Structure-Activity Relationship (SAR)
The structure of 4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide is critical for its biological activity. Variations in substituents can lead to changes in potency and selectivity:
- Chloro and Fluoro Substituents : These halogens enhance binding affinity to target kinases.
- Pyrazole Rings : The presence of multiple pyrazole rings is associated with increased anticancer activity due to their ability to interact with multiple biological targets.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Similarities and Differences
Compound A : 3-Cyclopentyl-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide
- Key Difference : Replaces the 4-chlorobutanamide group with a cyclopentylpropanamide chain.
Compound B : 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Key Difference: Simpler pyrazole core lacking the pyrazolo-pyrimidine system; features a cyano group and acetamide side chain.
- Implications : The absence of the pyrimidine ring likely diminishes kinase-targeting activity, as this moiety is critical for ATP-binding site interactions .
Compound C : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Pharmacological Considerations
- Target Compound vs. Compound A : The chloro-butanamide chain may offer a balance between hydrophobicity and polarity, optimizing bioavailability compared to the bulkier cyclopentylpropanamide .
- Target Compound vs. Compound B : The pyrazolo-pyrimidine core in the target compound is essential for kinase inhibition, whereas Compound B’s simpler structure likely limits its therapeutic scope .
- Target Compound vs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction yields be optimized?
- The compound’s synthesis typically involves multi-step protocols, including cyclization of pyrazole precursors and coupling with fluorophenyl derivatives. Key steps include:
- Precursor preparation : Start with 4-fluorophenyl-substituted pyrazolo[3,4-d]pyrimidine cores, synthesized via condensation of hydrazine derivatives with α,β-unsaturated ketones under reflux conditions .
- Coupling reactions : Use Buchwald-Hartwig amination or Pd-catalyzed cross-coupling to introduce the chlorobutanoamide side chain .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd(OAc)₂), and temperature (80–120°C) to improve yields. Purification via flash chromatography or recrystallization enhances purity (>95%) .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions on the pyrazolo-pyrimidine core (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 467.12) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for validating stereochemistry .
Q. How do structural modifications (e.g., halogen substitution) influence its chemical reactivity?
- The 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing the pyrimidine ring during electrophilic substitutions. Chlorine in the butanamide side chain increases hydrophobicity, affecting solubility and interaction with biological targets . Systematic substitution studies (e.g., replacing fluorine with methoxy groups) reveal trade-offs between stability and bioactivity .
Advanced Research Questions
Q. What experimental strategies validate the compound’s mechanism of action in kinase inhibition assays?
- Target identification : Use competitive ATP-binding assays with recombinant kinases (e.g., JAK2 or EGFR) to measure IC₅₀ values. Fluorescence polarization assays quantify displacement of ATP-competitive probes .
- Cellular validation : Conduct Western blotting to assess phosphorylation inhibition of downstream targets (e.g., STAT3 for JAK2 inhibitors) .
- Counter-screening : Test against off-target kinases (e.g., CDK2) to confirm specificity .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Core modifications : Replace the pyrazolo[3,4-d]pyrimidine core with imidazo[4,5-b]pyridine to assess changes in ATP-binding affinity .
- Side-chain optimization : Introduce methyl or trifluoromethyl groups on the butanamide chain to enhance metabolic stability (e.g., via CYP450 resistance) .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical hydrogen bonds with kinase hinge regions (e.g., Glu903 in EGFR) .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration, pH). Discrepancies may arise from variations in kinase isoforms or cell lines .
- Data normalization : Use reference inhibitors (e.g., staurosporine) as internal controls to calibrate activity measurements .
- Meta-analysis : Pool data from public databases (e.g., ChEMBL) to identify trends in bioactivity cliffs or assay artifacts .
Q. What computational methods predict the compound’s ADMET properties and toxicity risks?
- In silico modeling : Tools like SwissADME predict logP (2.8–3.5) and aqueous solubility (<10 µM), highlighting potential bioavailability challenges .
- Toxicity profiling : Use ProTox-II to assess hepatotoxicity risks (e.g., CYP3A4 inhibition) and AMES mutagenicity alerts from the chlorophenyl moiety .
- MD simulations : Analyze binding stability in physiological conditions (e.g., 150 mM NaCl, 310 K) to prioritize analogs with prolonged target engagement .
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